1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one
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Overview
Description
1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis
Preparation Methods
The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable acylating agent. One common method involves the use of triethylamine in dichloromethane as a solvent. The reaction is carried out at ambient temperature, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include dichloromethane, triethylamine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects . The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one can be compared with other benzotriazole derivatives such as:
- 1-(1H-Benzotriazol-1-yl)acetone
- 1-(1H-Benzotriazol-1-yl)-3-chloroacetone
- 1-(1H-Benzotriazol-1-yl)methyl benzoate
These compounds share the benzotriazole moiety but differ in their substituents, which can significantly impact their chemical reactivity and applications
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11(10-15(2,3)4)9-14(19)18-13-8-6-5-7-12(13)16-17-18/h5-8,11H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYTQCTOGKYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1C2=CC=CC=C2N=N1)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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